molecular formula C23H26ClNO B6084049 9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride

9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride

Cat. No. B6084049
M. Wt: 367.9 g/mol
InChI Key: QSOPEOATOINCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride, commonly known as FFA-1, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. FFA-1 is a selective agonist of the free fatty acid receptor 1 (FFA1), which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells, adipose tissue, and immune cells.

Scientific Research Applications

FFA-1 has been studied extensively for its potential therapeutic applications in diabetes, obesity, and inflammation. FFA-1 is primarily expressed in pancreatic beta cells, where it plays a critical role in insulin secretion. Several studies have shown that FFA-1 agonists can improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 has also been implicated in the regulation of adipose tissue metabolism and inflammation. FFA-1 agonists have been shown to reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models.

Mechanism of Action

FFA-1 is a G protein-coupled receptor that is activated by long-chain free fatty acids, such as palmitic acid and oleic acid. Upon activation, FFA-1 stimulates the production of intracellular second messengers, such as cAMP and IP3, which in turn regulate insulin secretion and adipose tissue metabolism. FFA-1 is also involved in the regulation of immune cell function and inflammation.
Biochemical and Physiological Effects:
FFA-1 agonists have been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 agonists also reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models. FFA-1 has also been implicated in the regulation of immune cell function and inflammation, suggesting that FFA-1 agonists may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

FFA-1 agonists have several advantages for lab experiments, including their selectivity for FFA-1 and their ability to activate downstream signaling pathways. However, FFA-1 agonists can be difficult to synthesize and purify, which can limit their availability for research purposes. Additionally, FFA-1 agonists may have off-target effects on other G protein-coupled receptors, which can complicate experimental results.

Future Directions

FFA-1 agonists have shown promise as potential therapeutics for diabetes, obesity, and inflammation. Future research should focus on developing more potent and selective FFA-1 agonists, as well as investigating the long-term effects of FFA-1 activation on metabolic and immune function. Additionally, FFA-1 agonists may have potential applications in other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.

Synthesis Methods

The synthesis of FFA-1 involves several steps, including the coupling of a piperidine derivative with a pentynyl group, followed by a palladium-catalyzed coupling reaction with fluorenone. The resulting compound is then reduced to yield FFA-1. The synthesis of FFA-1 is a complex process that requires expertise in organic synthesis and purification techniques.

properties

IUPAC Name

9-(5-piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO.ClH/c25-23(15-7-1-8-16-24-17-9-2-10-18-24)21-13-5-3-11-19(21)20-12-4-6-14-22(20)23;/h3-6,11-14,25H,2,7,9-10,15-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOPEOATOINCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride

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